N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Imidazole derivatives, including those with structural similarities to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, have been extensively reviewed for their antitumor properties. Studies have shown that compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit promising antitumor activities, with some advancing to preclinical testing stages. These compounds are of interest for the development of new antitumor drugs due to their diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Anti-inflammatory and Antioxidant Properties
Research into benzofused thiazole derivatives, which share a part of the chemical structure with this compound, indicates their potential as antioxidant and anti-inflammatory agents. The synthesis of such derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities suggest a promising avenue for the development of therapeutic agents. Compounds in this category have shown distinct activities compared to standard references in in vitro studies, highlighting their potential for further investigation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Therapeutic Versatility of Benzothiazoles
Benzothiazoles, as a core structure in this compound, are known for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The therapeutic applications of benzothiazole derivatives are continually expanding, making them a significant focus in medicinal chemistry for the development of new drugs with increased efficacy and lower toxicity (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-based compounds have been reported to interact with various targets leading to a range of biological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
For instance, some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities . Others have shown potent effects on prostate cancer .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment
Safety and Hazards
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-22-11-13(14-7-4-10-24-14)20-16(22)8-9-19-17(23)18-21-12-5-2-3-6-15(12)25-18/h2-7,10-11H,8-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBWRGFGJBKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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